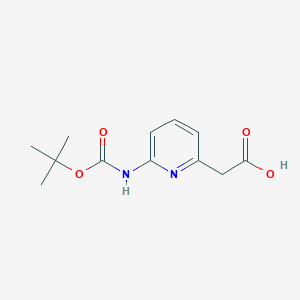

2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid

Übersicht

Beschreibung

“2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid” is a chemical compound with the CAS Number: 1256337-02-6 . It has a molecular weight of 252.27 and its molecular formula is C12H16N2O4 . The IUPAC name of this compound is {6-[(tert-butoxycarbonyl)amino]-3-pyridinyl}acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-5-4-8(7-13-9)6-10(15)16/h4-5,7H,6H2,1-3H3,(H,15,16)(H,13,14,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Wissenschaftliche Forschungsanwendungen

Synthesis and Protection of Amino Acids

- tert-Butoxycarbonyl Chloride for N-Boc Groups : H. Vorbrüggen (2008) discussed the use of tert-butoxycarbonyl chloride for introducing Boc groups into amino acids, suitable for large-scale preparations of Boc-amino acids (Vorbrüggen, 2008).

Chemical Reactions and Synthesis

- Divergent Reactions with Enamines : E. Rossi et al. (2007) explored solvent-dependent reactions of tert-butoxycarbonyl derivatives, leading to diverse synthetic outcomes such as pyridazines and 1-amino-pyrroles (Rossi et al., 2007).

- Synthesis of Aldehyde Building Blocks : T. Groth and M. Meldal (2001) synthesized tert-butoxycarbonyl-perhydro-1',3'-oxazine derivatives, investigating their stability and applications in chemical reactions (Groth & Meldal, 2001).

Heterocyclic Substitution

- Heterocyclic Substituted α-Amino Acids : R. Adlington et al. (2000) reported on synthesizing novel heterocyclic substituted α-amino acids, utilizing tert-butoxycarbonylamino alkynyl ketones as building blocks (Adlington et al., 2000).

Crystallography and Structural Analysis

- Crystal Structure of Fluroxypyr : Hyunjin Park et al. (2016) analyzed the crystal structure of a related pyridine herbicide, contributing to the understanding of molecular interactions in similar compounds (Park et al., 2016).

Infrared Spectroscopy

- Infrared Spectra of N-tert-butoxycarbonyl-amino Acids : C. Bruyneel and T. Zeegers-Huyskens (2000) studied the IR spectra of tert-butoxycarbonyl-amino acids, providing insights into hydrogen bonding and structural properties (Bruyneel & Zeegers-Huyskens, 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-4-5-8(13-9)7-10(15)16/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJYNRWSBCRLEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694929 | |

| Record name | {6-[(tert-Butoxycarbonyl)amino]pyridin-2-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408367-22-6 | |

| Record name | {6-[(tert-Butoxycarbonyl)amino]pyridin-2-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)

![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)